molecular formula C18H18N2O5 B014193 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone CAS No. 166442-36-0

4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

Cat. No. B014193
M. Wt: 342.3 g/mol
InChI Key: RLVHXZUZNQEOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone involves complex reactions. For example, the synthesis of related acetamidorhodamines involved condensation, reduction, acetylation, and ester hydrolysis steps, demonstrating the multifaceted approaches required for such chemicals (Corrie & Craik, 1994). Similarly, another synthesis approach for related compounds required multiple steps, including condensation, hydrolysis, and reactions with various reagents, showcasing the complexity and precision needed in the synthesis processes (Talupur et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through crystallography and spectroscopy. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid was determined, revealing hydrogen-bonded dimers and specific dihedral angles, providing insights into the molecular geometry and interactions within the crystal lattice (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds involve various functional groups, such as acetamido, hydroxy, and carboxylic groups, which participate in diverse chemical reactions. The formation of copolymers and the modification of polymers through reactions with 4-hydroxybenzoic acid derivatives highlight the versatility and reactivity of these compounds (Kricheldorf et al., 1989).

Scientific Research Applications

Synthesis and Characterization

4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone is involved in various synthesis and characterization processes in chemical research. For instance, the synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine involve compounds with similar structures, where acetamido acids play a crucial role in condensation processes (Corrie & Craik, 1994). Similarly, the synthesis of AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide involves reactions with compounds like 4-hydroxybenzoic acid, demonstrating the relevance of similar compounds in polymer synthesis (Begunov & Valyaeva, 2015).

Photodegradation Studies

The study of photodegradation of compounds like benorylate, which are structurally related to 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, highlights the importance of understanding the stability and breakdown of these compounds under light exposure. Such studies are crucial for assessing the environmental and biological impact of these compounds (Castell et al., 1987).

Pharmaceutical Applications

In the field of pharmaceuticals, compounds with similar structures to 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone are used in the synthesis of various drugs. For example, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, which are important in the development of pharmaceuticals, involves similar processes and compounds (Kawase et al., 1971).

Environmental Impact Studies

Understanding the environmental impact of chemicals is critical. Studies on the migration of photoinitiators from printing inks into packaged food involve compounds structurally similar to 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, indicating the significance of assessing the safety and environmental effects of these chemicals (Van den Houwe et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, compounds like 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone are essential in developing methodologies for detecting and quantifying chemical substances. For example, the use of liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers in environmental water samples showcases the application of similar compounds in analytical methods (Negreira et al., 2009).

properties

IUPAC Name

5-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(15(8-11)18(24)25)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVHXZUZNQEOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166522
Record name 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

CAS RN

166442-36-0
Record name 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Reactant of Route 5
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Reactant of Route 6
4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.